N-(2-Cyano-5-formylpyridin-3-yl)pivalamide
Overview
Description
N-(2-Cyano-5-formylpyridin-3-yl)pivalamide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group, a formyl group, and a pivalamide group attached to a pyridine ring
Preparation Methods
The synthesis of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving starting materials such as aldehydes, nitriles, and amines.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using reagents like cyanide salts.
Formylation: The formyl group is added through formylation reactions, often using formylating agents such as formic acid or its derivatives.
Pivalamide Formation: The pivalamide group is introduced by reacting the intermediate compound with pivaloyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(2-Cyano-5-formylpyridin-3-yl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyano or formyl groups, leading to the formation of various substituted derivatives.
Condensation: The compound can undergo condensation reactions with other carbonyl compounds, forming larger, more complex molecules.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
N-(2-Cyano-5-formylpyridin-3-yl)pivalamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The cyano and formyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in specific biological effects.
Comparison with Similar Compounds
N-(2-Cyano-5-formylpyridin-3-yl)pivalamide can be compared with other pyridine derivatives, such as:
N-(2-Cyano-5-formylpyridin-3-yl)acetamide: Similar structure but with an acetamide group instead of a pivalamide group.
N-(2-Cyano-5-formylpyridin-3-yl)benzamide:
N-(2-Cyano-5-formylpyridin-3-yl)propionamide: Features a propionamide group, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-cyano-5-formylpyridin-3-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-12(2,3)11(17)15-9-4-8(7-16)6-14-10(9)5-13/h4,6-7H,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQDOYCGDQZWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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